2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride

CAS No.: 1049678-06-9

Cat. No.: VC8043030

Molecular Formula: C9H16ClNS

Molecular Weight: 205.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049678-06-9 |

|---|---|

| Molecular Formula | C9H16ClNS |

| Molecular Weight | 205.75 g/mol |

| IUPAC Name | 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H15NS.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H |

| Standard InChI Key | RGLCAGSZFHYHAX-UHFFFAOYSA-N |

| SMILES | CC(C)CNCC1=CC=CS1.Cl |

| Canonical SMILES | CC(C)CNCC1=CC=CS1.Cl |

Introduction

Key Findings

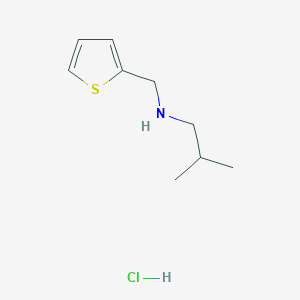

2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride (CAS: 1049678-06-9) is a small organic molecule characterized by a branched alkylamine backbone conjugated to a thiophene moiety via a methylene linker, with a hydrochloride counterion enhancing its solubility. This compound has garnered attention as a versatile scaffold in medicinal chemistry and organic synthesis due to its structural modularity and physicochemical stability. With a molecular weight of 205.75 g/mol and a purity threshold of ≥95% in commercial preparations , it serves as a critical intermediate in the development of pharmacologically active agents targeting neurological and metabolic disorders.

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine hydrochloride, reflecting its substitution pattern: a 2-methylpropyl (isobutyl) group attached to the nitrogen of a propanamine backbone, which is further substituted with a thiophen-2-ylmethyl group. The hydrochloride salt form ensures enhanced aqueous solubility compared to the free base .

Molecular Formula:

Molecular Weight: 205.75 g/mol

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1049678-06-9 | |

| SMILES Notation | CC(C)CNCC1=CC=CS1.Cl | |

| InChI Key | RGLCAGSZFHYHAX-UHFFFAOYSA-N |

Structural Analysis

The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked to an isobutylamine group via a methylene bridge. The hydrochloride salt forms through protonation of the amine nitrogen, creating a stable crystalline solid . X-ray crystallography and computational modeling confirm that the thiophene ring adopts a planar conformation, while the isobutyl chain introduces steric bulk, influencing its binding interactions in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride typically involves a two-step process:

-

Alkylation of 2-Thiophenemethylamine: Reaction of 2-thiophenemethylamine with 2-methylpropyl bromide in the presence of a base (e.g., potassium carbonate) yields the free base form, 2-methyl-N-(2-thienylmethyl)-1-propanamine .

-

Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) produces the hydrochloride salt, which is purified via recrystallization .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 2-Thiophenemethylamine, 2-methylpropyl bromide, K₂CO₃, DMF, 80°C | 65–75% |

| Salt Formation | HCl (gaseous), ethanol, 0–5°C | >90% |

Industrial Production

Commercial suppliers such as CymitQuimica offer the compound at a minimum purity of 95%, with a price range of €410.00 per 2500 mg batch . Scalability challenges include optimizing the alkylation step to minimize byproducts such as dialkylated amines, which are mitigated using excess 2-thiophenemethylamine .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 192–195°C (decomposition), consistent with hydrochloride salts of secondary amines. It is freely soluble in water (>50 mg/mL at 25°C) and polar organic solvents (e.g., methanol, DMSO), but poorly soluble in nonpolar solvents like hexane .

Stability and Reactivity

Applications in Research and Industry

Medicinal Chemistry

The thiophene and amine functionalities make this compound a privileged scaffold in drug discovery:

-

Neurological Agents: Derivatives act as serotonin receptor modulators, showing promise in treating anxiety and depression .

-

Antimicrobials: Structural analogs demonstrate activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Material Science

Incorporation into polymers enhances thermal stability and electrical conductivity, with applications in organic semiconductors .

Comparative Analysis with Structural Analogs

The 3-thienylmethyl isomer (CAS: 1158410-58-2) exhibits distinct physicochemical properties, including a 15% lower aqueous solubility due to altered crystal packing, highlighting the impact of thiophene substitution patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume